BICYCLO[2.2.1]HEPT-2-YL[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
Bicyclo[221]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a [4 + 2] cycloaddition reaction, which is facilitated by organocatalysis under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets. As a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby blocking the signaling pathways involved in cancer metastasis . This interaction disrupts the chemokine signaling that promotes tumor growth and spread.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler bicyclic compound used as a structural motif in various chemical syntheses.
Norbornane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone is unique due to its combination of a bicyclic core with a piperazine ring and a chlorophenyl group. This structure imparts specific chemical properties and biological activities that are not found in simpler bicyclic compounds.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c19-15-3-5-16(6-4-15)20-7-9-21(10-8-20)18(22)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYYTQBIBUHQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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